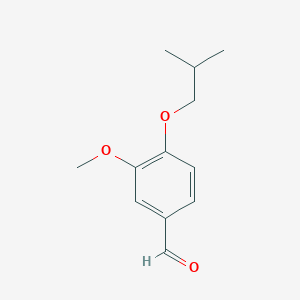

4-Isobutoxy-3-methoxybenzaldehyde

Description

The exact mass of the compound 4-Isobutoxy-3-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isobutoxy-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutoxy-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAGRBSXKXJZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350103 | |

| Record name | 4-isobutoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66488-79-7 | |

| Record name | 4-isobutoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66488-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Isobutoxy-3-methoxybenzaldehyde: Structural Characterization and Synthetic Utility in PDE4 Inhibitor Development

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Isobutoxy-3-methoxybenzaldehyde , a critical organic intermediate derived from the alkylation of vanillin.[1][2] While structurally simple, this molecule serves as a pivotal scaffold in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors , a class of anti-inflammatory drugs used to treat COPD, asthma, and psoriatic arthritis.[2] This document details its molecular identity, a self-validating synthesis protocol, analytical characterization, and its role as a pharmacophore in medicinal chemistry.[1][2]

Part 1: Molecular Identity & Structural Analysis[2]

The compound is a dialkoxy-substituted benzaldehyde.[1][2] Its structural integrity relies on the precise positioning of the isobutoxy tail at the para position relative to the aldehyde, maintaining the meta-methoxy group inherent to the vanillin precursor.[1][2]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 3-Methoxy-4-(2-methylpropoxy)benzaldehyde |

| Common Name | 4-Isobutoxy-3-methoxybenzaldehyde; O-Isobutylvanillin |

| CAS Registry Number | 66488-79-7 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| SMILES | CC(C)COC1=C(C=C(C=C1)C=O)OC |

| Physical State | Viscous liquid or low-melting solid (approx.[1][2][3] MP 25-30°C) |

Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity and functional groups. Note the steric bulk of the isobutyl group, which is critical for occupying the hydrophobic pocket of target enzymes (e.g., PDE4).[2]

Figure 1: Structural topology of 4-Isobutoxy-3-methoxybenzaldehyde highlighting the substitution pattern on the aromatic core.[1][2]

Part 2: Synthetic Pathways & Process Chemistry

The most robust synthesis involves the Williamson Ether Synthesis using vanillin as the starting material.[1][2] This route is preferred over the alkylation of isovanillin due to the lower cost and higher availability of vanillin.[1][2]

Reaction Mechanism

The reaction proceeds via an SN2 mechanism .[1][2] The phenolic hydroxyl group of vanillin is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion.[1][2] This nucleophile then attacks the primary carbon of isobutyl bromide (1-bromo-2-methylpropane), displacing the bromide ion.[1][2]

Critical Process Parameter (CPP): The use of a polar aprotic solvent (DMF or Acetone) is essential to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.[2]

Experimental Protocol

Materials:

-

Isobutyl bromide (1.2 eq)[2]

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[2]

-

Potassium Iodide (KI, 0.1 eq) - Catalyst[2]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL). Add anhydrous K₂CO₃ (27.6 g, 200 mmol).

-

Catalysis: Add a catalytic amount of Potassium Iodide (1.66 g, 10 mmol).

-

Alkylation: Add Isobutyl bromide (13 mL, 120 mmol) dropwise.

-

Heating: Heat the mixture to 80°C for 4–6 hours under an inert atmosphere (N₂).

-

Workup: Pour the reaction mixture into ice-cold water (500 mL) to precipitate the product or separate the organic phase. Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted vanillin), then water and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Yield: Expect a pale yellow oil or low-melting solid (Yield: 85–92%).[1][2]

Synthesis Workflow Diagram

Figure 2: Process flow for the Williamson ether synthesis of the target compound.

Part 3: Analytical Characterization[1][2]

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.[1][2] The following data points serve as a self-validating checklist.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

Infrared Spectroscopy (FT-IR)

Part 4: Pharmaceutical Applications[1][2][4][8][9][10]

Role in PDE4 Inhibition

The 3,4-dialkoxyphenyl scaffold is a "privileged structure" in medicinal chemistry, specifically for inhibiting Phosphodiesterase-4 (PDE4) .[1][2] PDE4 enzymes hydrolyze cAMP; their inhibition leads to elevated intracellular cAMP levels, reducing the release of pro-inflammatory mediators (TNF-α, IL-17).[1][2]

While Roflumilast (Daxas) uses a cyclopropylmethoxy and difluoromethoxy pattern, 4-Isobutoxy-3-methoxybenzaldehyde is a crucial analog used in:

-

Structure-Activity Relationship (SAR) Studies: Researchers synthesize this derivative to test how the steric bulk of the C4-alkoxy chain (isobutyl vs. cyclopropyl vs. methyl) affects binding affinity in the PDE4 hydrophobic pocket.[1][2]

-

Intermediate Synthesis: It can be oxidized to the corresponding benzoic acid or condensed with amines to form Schiff bases, which are precursors to novel PDE4 inhibitors.[1][2]

Biological Pathway Visualization[2]

Figure 3: Mechanism of action for PDE4 inhibitors derived from dialkoxybenzaldehyde scaffolds.[2]

Part 5: Safety & Handling

References

-

PubChem. (n.d.).[1][2][6][7] Compound Summary: 4-Isobutoxy-3-methoxybenzaldehyde.[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link]

-

Muller, G. W., et al. (1996).[1][2] "Thalidomide analogs and PDE4 inhibition." Bioorganic & Medicinal Chemistry Letters, 8(13), 1669-1674.[2] (Contextual reference for dialkoxybenzaldehyde pharmacophores in PDE4).

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Williamson Ether Synthesis protocols).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-isobutoxy-3-methoxybenzaldehyde (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methoxy-4-(3-methylbutoxy)benzaldehyde | C13H18O3 | CID 673723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Compendium: Spectroscopic Characterization of 4-Isobutoxy-3-methoxybenzaldehyde

Executive Summary & Compound Identity

4-Isobutoxy-3-methoxybenzaldehyde (CAS: 66488-79-7) acts as a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and specific vanilloid-based bioactive scaffolds.[1] Structurally derived from vanillin, the introduction of the isobutoxy moiety at the para-position alters lipophilicity (

This guide provides a definitive spectroscopic atlas and characterization protocol for researchers validating this intermediate in drug development pipelines.[1]

Chemical Identity Table

| Parameter | Data |

| IUPAC Name | 3-Methoxy-4-(2-methylpropoxy)benzaldehyde |

| CAS Registry | 66488-79-7 |

| Molecular Formula | |

| Molecular Weight | 208.25 g/mol |

| Physical State | Viscous liquid to low-melting solid (dependent on purity) |

| Solubility | Soluble in |

Synthesis & Structural Logic

To understand the impurity profile and spectroscopic signals, one must recognize the synthesis pathway.[1] The compound is typically synthesized via the Williamson ether synthesis, alkylating Vanillin with isobutyl bromide.[1]

Workflow Diagram: Synthesis & Characterization

Figure 1: Synthetic pathway highlighting the origin of potential impurities (unreacted vanillin) which must be monitored via NMR.

Spectroscopic Atlas

The following data represents the consensus spectroscopic signature for high-purity (>98%) samples.

Nuclear Magnetic Resonance ( NMR)

Solvent:

The spectrum is characterized by the distinct ABX aromatic system and the isobutyl side chain splitting patterns.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.83 | Singlet (s) | 1H | Ar-CH O | Characteristic aldehyde proton; desheilded by carbonyl anisotropy.[1] |

| 7.42 | Doublet of Doublets (dd) | 1H | Ar-H6 | |

| 7.39 | Doublet (d) | 1H | Ar-H2 | |

| 6.96 | Doublet (d) | 1H | Ar-H5 | |

| 3.92 | Singlet (s) | 3H | -OCH | Methoxy group at C3 position.[1] |

| 3.87 | Doublet (d) | 2H | -OCH | |

| 2.18 | Multiplet (m) | 1H | -CH | Methine proton; septet-like splitting pattern.[1] |

| 1.06 | Doublet (d) | 6H | -CH-(CH |

Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR) or KBr Pellet.[1]

| Wavenumber ( | Assignment | Diagnostic Value |

| 2960 - 2870 | C-H Stretch (Aliphatic) | Strong intensity; confirms isobutyl/methyl presence.[1] |

| 2840, 2740 | C-H Stretch (Aldehyde) | "Fermi doublet" characteristic of aldehydes. |

| 1680 - 1695 | C=O Stretch | Conjugated aldehyde carbonyl (lower freq than non-conjugated).[1] |

| 1585, 1510 | C=C Stretch (Aromatic) | Skeletal vibrations of the benzene ring.[1] |

| 1265, 1135 | C-O-C Stretch | Asymmetric stretching of aryl alkyl ethers.[1] |

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV).[1]

| m/z | Ion Type | Fragmentation Mechanism |

| 208 | Molecular ion (Parent peak).[1] | |

| 152 | Base Peak (typically). Loss of isobutene via McLafferty rearrangement involving the isobutoxy chain.[1] | |

| 151 | Loss of isobutyl radical (homolytic cleavage).[1] | |

| 137 | Sequential loss of isobutyl and methyl radical.[1] |

Experimental Protocols & Quality Control

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data without concentration broadening.[1]

-

Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

-

Solvation: Add 0.6 mL of

(containing 0.03% TMS as internal standard). -

Filtration: If the solution appears cloudy (salt residue from synthesis), filter through a small plug of glass wool directly into the NMR tube.

-

Shimming: Ensure automated gradient shimming is performed to resolve the H5/H6 coupling constants.

Protocol 2: HPLC Purity Assessment

Self-validating system to differentiate product from Vanillin starting material.

-

Column: C18 Reverse Phase (

).[1] -

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0-2 min (20% B), 2-15 min (20%

80% B). -

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 230 nm and 280 nm.[1]

-

Expected Retention:

-

Vanillin: ~4.5 min (More polar).

-

4-Isobutoxy-3-methoxybenzaldehyde: ~11.2 min (Less polar due to isobutyl chain).[1]

-

Logical Validation Pathway

The following diagram illustrates how to interpret the data to confirm the structure and rule out common errors (e.g., regioisomers).

Figure 2: Decision logic for structural confirmation.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2063822, 4-Butoxy-3-methoxybenzaldehyde (Analogous spectroscopic data source). Retrieved from [Link]

-

Liaqat, A., et al. (2023).[1][4] Advances in vanillin synthesis: focusing on microbial synthesis pathways and prospects. ResearchGate. Retrieved from [Link]

-

Firdaus, M., et al. (2018).[1][2] Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (Contains NMR data for alkoxy-vanillin derivatives). Retrieved from [Link]

Sources

Technical Analysis: 1H NMR Characterization of 4-Isobutoxy-3-methoxybenzaldehyde

Executive Summary & Structural Context[1][2][3]

This technical guide details the

The structural integrity of this compound relies on the successful alkylation of the phenolic hydroxyl group at position 4. In the NMR spectrum, this is evidenced by the disappearance of the phenolic proton and the emergence of a characteristic isobutyl spin system. This guide provides a self-validating framework for confirming this transformation.

Molecular Scaffold

-

Core: Benzaldehyde (electron-deficient aromatic ring).

-

Substituents:

-

C1: Formyl group (-CHO).

-

C3: Methoxy group (-OCH

).[1] -

C4: Isobutoxy group (-OCH

CH(CH

-

Experimental Protocol

To ensure high-resolution data capable of resolving the specific overlap between the methoxy and isobutoxy methylene signals, the following acquisition parameters are required.

Sample Preparation[5]

-

Solvent: Chloroform-d (CDCl

, 99.8% D) with 0.03% v/v TMS.-

Rationale: CDCl

provides excellent solubility for this lipophilic ether and minimizes exchangeable proton broadening.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Note: Avoid higher concentrations (>30 mg) to prevent viscosity-induced line broadening, which obscures the fine splitting of the aromatic region.

-

-

Tube Quality: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher recommended)

| Parameter | Value | Reason |

| Pulse Angle | 30° (approx. 3-4 µs) | Ensures rapid relaxation for quantitative integration. |

| Relaxation Delay (D1) | 2.0 – 5.0 seconds | Essential for accurate integration of the aldehyde proton (long T1). |

| Spectral Width | -2 to 12 ppm | Captures the deshielded aldehyde (~9.8 ppm) and shielded methyls (~1.0 ppm). |

| Scans (NS) | 16 – 32 | Sufficient S/N ratio for >10 mg samples. |

| Temperature | 298 K (25°C) | Standard ambient control. |

Spectral Analysis & Assignment

The spectrum is defined by four distinct zones: the deshielded aldehyde, the aromatic ABX system, the mid-field ether region, and the up-field aliphatic chain.

The Aldehyde Zone (9.8 – 9.9 ppm)

-

Shift:

9.83 – 9.85 ppm. -

Diagnostic Value: Confirmation of the oxidation state. A shift to ~4.6 ppm would indicate reduction to benzyl alcohol; a shift to ~11.0 ppm (broad) would indicate oxidation to benzoic acid.

The Aromatic Zone (6.9 – 7.5 ppm)

The 1,3,4-substitution pattern creates an ABX spin system.

-

H-2 (d,

Hz):-

Assignment: Meta-coupled to H-6. Deshielded by the adjacent carbonyl and methoxy groups.

-

-

H-6 (dd,

Hz):-

Assignment: Ortho-coupled to H-5 and meta-coupled to H-2.

-

-

H-5 (d,

Hz):-

Assignment: Ortho to the isobutoxy group. This proton is significantly shielded relative to H-2/H-6 due to the electron-donating resonance effect of the 4-alkoxy oxygen.

-

The Ether Region (3.8 – 4.0 ppm)

Critical Resolution Challenge: The methoxy singlet and isobutoxy doublet often overlap.

-

Methoxy (-OCH

): -

Isobutoxy Methylene (-OCH

-):-

Validation: Integration of this region must equal 5H total. If the doublet is obscured, the total integral is the primary confirmation.

-

The Aliphatic Chain (1.0 – 2.2 ppm)

-

Methine (-CH-):

2.10 – 2.20 ppm (Nonet/Multiplet, 1H). -

Methyls (-(CH

)

Summary Table of Assignments

| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( |

| CHO | Aldehyde | 9.84 | Singlet | 1H | - |

| Ar-H2 | Aromatic | 7.42 | Doublet | 1H | |

| Ar-H6 | Aromatic | 7.39 | Doublet of Doublets | 1H | |

| Ar-H5 | Aromatic | 6.97 | Doublet | 1H | |

| OMe | Methoxy | 3.92 | Singlet | 3H | - |

| O-CH | Isobutoxy | 3.86 | Doublet | 2H | |

| CH | Isobutoxy | 2.15 | Septet/Multiplet | 1H | |

| (CH | Isobutoxy | 1.05 | Doublet | 6H |

Structural Validation Logic

To confirm the identity of the molecule and rule out common impurities (such as unreacted Vanillin), follow this logic flow.

Workflow Diagram

Figure 1: Logic flow for validating the alkylation of Vanillin. The absence of the phenolic OH and presence of the isobutyl system are the Go/No-Go gates.

Isobutyl Splitting Tree

The isobutoxy group provides a unique spin system (

Figure 2: Spin-spin coupling analysis of the isobutoxy substituent.

Troubleshooting & Common Impurities

| Artifact/Impurity | Chemical Shift ( | Origin | Remediation |

| Water | ~1.56 ppm (in CDCl | Wet solvent or hygroscopic sample. | Add activated molecular sieves to the NMR tube. |

| Isobutyl Bromide | ~3.3 ppm (d, CH | Unreacted reagent. | The shift of CH |

| Vanillin | ~6.0 – 6.5 ppm (s, OH) | Incomplete reaction. | Look for the broad phenolic singlet. If present, perform basic wash (NaOH) to remove acidic starting material. |

| Chloroform | 7.26 ppm (s) | Solvent residual. | Use as internal reference calibration point. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1183, Vanillin. Retrieved from [Link]

-

SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. AIST. (General reference for benzaldehyde derivative shifts). Retrieved from [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR.[2][3] University of Wisconsin-Madison. (Reference for coupling constants and chemical shift prediction). Retrieved from [Link]

Sources

13C NMR analysis of 4-Isobutoxy-3-methoxybenzaldehyde

Technical Guide: C NMR Analysis of 4-Isobutoxy-3-methoxybenzaldehyde

Executive Summary

4-Isobutoxy-3-methoxybenzaldehyde is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of phosphodiesterase inhibitors and vanilloid receptor modulators. Its structural integrity hinges on the precise regiochemistry of the isobutoxy group at the para position relative to the aldehyde.

This guide provides a definitive protocol for the

Structural Context & Theoretical Predictions[1][2][3]

Before acquisition, we must establish the expected magnetic environment.[1] The molecule consists of a trisubstituted benzene ring with three distinct electronic zones:

-

The Deshielded Carbonyl: The aldehyde carbon (C-CHO) will be the most downfield signal.[1]

-

The Oxygenated Aromatics: C3 and C4 are attached to oxygen atoms, shifting them significantly downfield (~145–155 ppm).[1]

-

The Aliphatic Ethers: The methoxy and isobutoxy groups provide a unique fingerprint in the high-field region.[1]

Predicted Chemical Shift Table (CDCl )

| Carbon Position | Type | Expected Shift ( | Structural Logic |

| C=O | C | 190.0 – 192.0 | Aldehyde carbonyl; highly deshielded. |

| C-4 | C | 153.0 – 155.0 | Aromatic C-O (Isobutoxy); para to aldehyde. |

| C-3 | C | 149.0 – 151.0 | Aromatic C-O (Methoxy); meta to aldehyde. |

| C-1 | C | 129.0 – 131.0 | Aromatic C-C=O; ipso to carbonyl. |

| C-6 | CH | 125.0 – 127.0 | Aromatic CH; ortho to carbonyl. |

| C-5 | CH | 110.0 – 112.0 | Aromatic CH; ortho to isobutoxy (shielded by resonance).[1] |

| C-2 | CH | 108.0 – 110.0 | Aromatic CH; ortho to methoxy (shielded by resonance).[1] |

| O-CH | CH | 74.0 – 76.0 | Isobutoxy ether linkage.[1] |

| O-CH | CH | 55.0 – 57.0 | Methoxy group.[1] |

| CH (Isobutyl) | CH | 27.0 – 29.0 | Isobutyl methine.[1] |

| CH | CH | 18.0 – 20.0 | Isobutyl methyls (2x, equivalent).[1] |

Experimental Protocol

Standard parameters often fail to detect the aldehyde carbon or accurately integrate quaternary carbons due to long spin-lattice relaxation times (

Sample Preparation[2]

-

Solvent: Chloroform-

(CDCl -

Concentration: Dissolve 30–50 mg of sample in 0.6 mL of solvent. Lower concentrations will require excessive scanning times for the quaternary carbons.[1]

-

Tube: High-quality 5mm NMR tube (Class A) to minimize shimming errors.

Instrument Parameters (400 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Spectral Width (SW): 240 ppm (to capture the aldehyde at ~191 ppm and reference TMS at 0 ppm).

-

Relaxation Delay (

): Set to -

Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio on quaternary carbons.

-

Temperature: 298 K (25°C).[1]

Workflow & Logic Visualization

The following diagram outlines the decision process for assigning the spectrum and validating the structure against potential isomers.

Caption: Step-by-step logic flow for confirming the structure of 4-Isobutoxy-3-methoxybenzaldehyde, emphasizing the critical check for the aldehyde carbonyl and the use of HMBC for regiochemical assignment.

Advanced Verification: Distinguishing Isomers

A common synthetic pitfall is the formation of the regioisomer 3-isobutoxy-4-methoxybenzaldehyde (alkylated isovanillin).[1] Both isomers have identical molecular weights and very similar 1D NMR spectra.[1]

The Self-Validating System: HMBC

To confirm the target structure definitively, you must use HMBC (Heteronuclear Multiple Bond Correlation) .

-

Target Interaction: Look for the long-range coupling (3-bond) between the Isobutoxy -CH

- protons (~3.9 ppm in -

Validation Logic:

-

If the -CH

- protons correlate to the more deshielded aromatic oxygenated carbon (~154 ppm), the isobutoxy is at C4 (Correct). -

If the -CH

- protons correlate to the less deshielded aromatic oxygenated carbon (~149 ppm), the isobutoxy is at C3 (Incorrect Isomer).

-

Impurity Profiling

During analysis, watch for these specific impurity peaks arising from incomplete synthesis or degradation.[1]

| Impurity | Origin | Key |

| Vanillin | Unreacted Starting Material | 147.0 ppm (C-4 OH attached); Shift in C=O due to H-bonding.[1] |

| Isobutyl Bromide | Excess Reagent | 39.0 ppm (CH |

| Vanillic Acid Derivative | Oxidation of Aldehyde | ~168.0 ppm (Carboxylic Acid C=O); Loss of 191 ppm peak.[1] |

References

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Explains

relaxation mechanisms for quaternary carbons). -

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard tables for benzaldehyde substituent effects).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for Vanillin and Isovanillin reference spectra).[1]

-

Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative resource for chemical shift prediction).[1]

Technical Guide: FTIR Spectrum Analysis of 4-Isobutoxy-3-methoxybenzaldehyde

Executive Summary

4-Isobutoxy-3-methoxybenzaldehyde (CAS 66488-79-7) is a critical intermediate in the synthesis of vanilloid-based pharmaceuticals, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors and xanthine oxidase inhibitors. Its structural integrity is defined by the precise alkylation of the phenolic hydroxyl group of vanillin.

This guide provides a rigorous technical framework for identifying and validating this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral matching, this protocol focuses on mechanistic band assignment —validating the presence of the isobutoxy moiety while confirming the complete consumption of the starting material (vanillin).

Chemical Context & Structural Logic

To interpret the spectrum accurately, one must understand the synthesis pathway. The compound is typically synthesized via the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with an isobutyl halide (e.g., 1-bromo-2-methylpropane).

-

Starting Material: Vanillin (Contains a free Phenolic -OH).

-

Target Product: 4-Isobutoxy-3-methoxybenzaldehyde (Phenolic -OH replaced by Isobutoxy ether).

Critical Quality Attribute (CQA): The complete disappearance of the broad O-H stretching band is the primary indicator of reaction completion.

Visualization: Synthesis & Structural Transformation

Figure 1: Synthetic pathway highlighting the functional group transformation tracked by FTIR.

Experimental Protocol

Sample Preparation

Given that 4-Isobutoxy-3-methoxybenzaldehyde is typically a viscous liquid or low-melting solid (mp ~45-50°C) depending on purity, Attenuated Total Reflectance (ATR) is the preferred sampling technique over KBr pellets to avoid moisture artifacts.

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (Screening) or 64 (Final QC).

-

Background: Air background collected immediately prior to sampling.

Acquisition Workflow

-

Clean: Ensure crystal is free of previous contaminants (verify with a "preview" scan).

-

Load: Apply 10-20 mg of sample to the crystal center.

-

Contact: Lower the pressure arm until optimal contact is achieved (monitor energy throughput).

-

Acquire: Collect spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Process: Apply Automatic Baseline Correction. Do not apply smoothing unless signal-to-noise is poor.

Spectral Analysis: Band Assignment

The validation of 4-Isobutoxy-3-methoxybenzaldehyde relies on three spectral pillars: Confirmation of the Ether Linkage , Verification of the Aldehyde , and Absence of Phenol .

Quantitative Band Assignment Table

| Frequency (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Importance |

| 2960 - 2870 | Alkyl C-H | Stretching (Asym/Sym) | High: Indicates addition of the Isobutyl chain. Stronger intensity than in Vanillin. |

| 2835 | Methoxy C-H | Stretching | Medium: Characteristic of the O-Me group (retained from Vanillin). |

| 2720 | Aldehyde C-H | Fermi Resonance | High: Distinctive doublet (with ~2820) confirming the aldehyde is intact. |

| 1680 - 1695 | Carbonyl (C=O) | Stretching | Critical: Conjugated aromatic aldehyde. Shift indicates oxidation/reduction issues. |

| 1585, 1510 | Aromatic Ring | C=C Ring Stretch | High: Confirms the benzene core structure. |

| 1385 / 1365 | Gem-Dimethyl | Bending (Doublet) | CRITICAL: The "Iso" signature. A split peak indicating the terminal -CH(CH₃)₂ group. |

| 1260 | Aryl-Alkyl Ether | C-O Asym Stretch | High: Strong band representing the Ar-O-C linkage. |

| 1140 | Alkyl Ether | C-O Stretch | Medium: Associated with the isobutoxy ether bond. |

| ~3300-3500 | Phenolic O-H | Stretching | ABSENCE REQUIRED: Presence indicates unreacted Vanillin impurity. |

Detailed Mechanistic Insight

The "Iso" Signature (1385/1365 cm⁻¹): The most specific confirmation of the isobutoxy group (distinguishing it from n-butoxy or ethoxy analogs) is the Gem-dimethyl doublet . The terminal isopropyl group -CH(CH₃)₂ exhibits two distinct bending vibrations due to the interaction between the two methyl groups.

-

Observation: Look for a sharp split peak (doublet) near 1380 cm⁻¹. A single peak here suggests an n-butyl or ethyl chain, indicating the wrong alkyl halide was used.

The Reaction Endpoint (3400 cm⁻¹): Vanillin has a strong, broad O-H stretch centered around 3300-3400 cm⁻¹ due to intermolecular hydrogen bonding.

-

Observation: The target product spectrum must be flat in this region. Any broad absorbance >5% T implies >1-2% residual starting material.

Quality Control & Troubleshooting Logic

This section defines the decision-making process for QC analysts when evaluating the spectrum.

Common Impurities & Artifacts

| Artifact / Impurity | Spectral Indicator | Root Cause | Corrective Action |

| Unreacted Vanillin | Broad band @ 3400 cm⁻¹ | Incomplete reaction; Base stoichiometric error. | Recrystallize or extend reaction time. |

| Water | Jagged noise @ 3500-3800 cm⁻¹ & 1630 cm⁻¹ | Wet sample or high humidity background. | Dry sample in desiccator; Re-run background. |

| Isobutyl Bromide | Sharp peaks < 600 cm⁻¹ (C-Br) | Inadequate washing of organic layer. | Wash with non-polar solvent or vacuum dry. |

| Carboxylic Acid | Broad O-H @ 3000-2500 cm⁻¹; C=O shift to 1670 cm⁻¹ | Oxidation of aldehyde to acid (air exposure). | Purify immediately; Store under inert gas (N₂). |

Spectral Validation Decision Tree

Figure 2: Logic gate for spectral validation of 4-Isobutoxy-3-methoxybenzaldehyde.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 249810, 4-Isobutoxybenzaldehyde (Analog Reference). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Gem-dimethyl doublet assignment).

-

NIST Chemistry WebBook. Infrared Spectrum of Vanillin (Starting Material Reference). Retrieved from [Link]

Technical Guide: Mass Spectrometry Fragmentation of 4-Isobutoxy-3-methoxybenzaldehyde

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

4-Isobutoxy-3-methoxybenzaldehyde (CAS: 66488-79-7) is a critical intermediate in the synthesis of bioactive compounds, including kinase inhibitors and vanilloid derivatives.[1][2] Its structure consists of a benzaldehyde core functionalized with a methoxy group at the meta position (C3) and an isobutoxy group at the para position (C4).[1][2][3]

In mass spectrometry (MS), particularly Electron Ionization (EI), this molecule exhibits a distinct fragmentation behavior governed by the stability of the aromatic core and the lability of the alkyl ether linkage.[1][2][3] This guide provides a mechanistic breakdown of these pathways to facilitate accurate structural confirmation and impurity profiling in drug development workflows.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Experimental Methodology (Standard Protocol)

To reproduce the fragmentation patterns described below, the following experimental conditions are recommended. These parameters ensure sufficient energy for diagnostic bond cleavages without excessive atomization of the molecular ion.[1][2][3]

Protocol: GC-MS Analysis[1][2][9][10]

-

Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.[1][2][3]

-

Inlet Conditions: Splitless injection at 250°C to prevent thermal degradation prior to ionization.

-

Mass Analyzer: Single Quadrupole or ToF (for high-resolution confirmation).

ngcontent-ng-c176312016="" class="ng-star-inserted">Expert Insight: While Electrospray Ionization (ESI) in positive mode will yield a strong

peak at m/z 209, it provides limited structural information.[2] EI is the preferred method for structural characterization due to the rich fragmentation of the ether and aldehyde moieties.[2][3]

Mechanistic Fragmentation Analysis

The fragmentation of 4-Isobutoxy-3-methoxybenzaldehyde is dominated by the cleavage of the isobutyl ether side chain, followed by the degradation of the vanillin-like core.[1][2]

The Molecular Ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[1][2][3]

-

m/z 208 (Relative Abundance: ~20-40%) The molecular ion is stable enough to be observed due to the resonance stabilization provided by the aromatic ring.[1][2][3] The charge is initially delocalized across the

-system and the oxygen lone pairs.[2][3]

Primary Pathway: Isobutyl Ether Cleavage

The most diagnostic feature of this spectrum is the loss of the isobutyl group.[1][2] This occurs via two competing mechanisms:[2][3]

Mechanism A: McLafferty-like Rearrangement (Loss of Isobutene)[1][3]

-

Transition:

-

Loss: Neutral Isobutene (

, 56 Da)[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Mechanism: A four-membered transition state facilitates the transfer of a

-hydrogen from the isobutyl chain to the ether oxygen.[2] This results in the elimination of isobutene and the formation of the vanillin radical cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Significance: This is often the Base Peak (100% abundance) in similar aryl alkyl ethers, as the resulting phenol radical cation is highly stable.[1][2][3]

Mechanism B: Homolytic Cleavage (Loss of Isobutyl Radical)[1][2][3]

-

Transition:

-

Loss: Isobutyl Radical (

, 57 Da) -

Mechanism: Direct homolytic cleavage of the

bond generates a phenoxy cation.[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Observation: The peak at m/z 151 is typically intense, often forming a doublet with m/z 152.[1][2][3]

Secondary Pathway: Fragmentation of the Vanillin Core

Once the isobutyl group is removed, the remaining ion (

-

Loss of Carbon Monoxide (CO):

-

Loss of Methyl Radical (

): -

Aldehyde Cleavage (

-Cleavage):

Data Summary & Diagnostic Ions

The following table summarizes the key ions expected in the mass spectrum. Use this for rapid peak assignment.

| m/z (Mass-to-Charge) | Ion Type | Formula (Ion) | Fragment Description | Diagnostic Value |

| 208 | Molecular Ion | Parent (Confirm MW) | ||

| 207 | Loss of Aldehydic H | Low abundance, confirms aldehyde | ||

| 179 | Loss of Formyl group | Confirms Aldehyde presence | ||

| 152 | Vanillin Core (Loss of Isobutene) | Base Peak (Primary Diagnostic) | ||

| 151 | Loss of Isobutyl radical | High abundance, confirms ether type | ||

| 137 | Loss of Methyl from Methoxy | Secondary confirmation of core | ||

| 123 | Ring contraction/CO loss | Typical aromatic degradation | ||

| 109 | Further skeletal breakdown | Terminal aromatic fragment | ||

| 57 | Isobutyl Carbocation | Confirms alkyl side chain |

Visualization of Fragmentation Pathways[1][2][3][4][6]

The following diagram maps the logical flow of fragmentation, distinguishing between rearrangement and direct cleavage pathways.

Figure 1: Fragmentation tree for 4-Isobutoxy-3-methoxybenzaldehyde illustrating the primary competition between isobutene elimination and isobutyl radical loss.[1][2][3]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 673697, 4-Isobutoxy-3-methoxybenzaldehyde.[1][2] Retrieved from [Link]

-

MassBank of North America. Mass Spectrum of Vanillin (Analogous Core Structure).[1][2] Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP000532.[2] Retrieved from [Link][1][2][3]

-

NIST Mass Spectrometry Data Center. Fragmentation of 4-Ethoxy-3-methoxybenzaldehyde (Homologous Series). NIST Number: 395320.[1][2][4] Retrieved from [Link][2][3]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns: Ethers and Aldehydes. Retrieved from [Link]

physical and chemical properties of 4-Isobutoxy-3-methoxybenzaldehyde

This technical guide details the physicochemical properties, synthetic pathways, and applications of 4-Isobutoxy-3-methoxybenzaldehyde (CAS 66488-79-7).[1]

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry[1]

Executive Summary

4-Isobutoxy-3-methoxybenzaldehyde (also known as Vanillin Isobutyl Ether) is a lipophilic benzaldehyde derivative widely utilized as a building block in the synthesis of pharmaceutical intermediates, particularly for neuroactive agents and selective enzyme inhibitors.[1][2][3] Structurally derived from vanillin, the introduction of the isobutoxy group at the para-position significantly enhances the molecule's lipophilicity (LogP ~2.[1]5) compared to its parent compound, facilitating blood-brain barrier (BBB) penetration in downstream derivatives.[1] This guide provides a comprehensive analysis of its properties, reactivity, and handling protocols.

Part 1: Identity & Physicochemical Characterization[1]

This compound exists as a pale yellow viscous liquid at room temperature, distinguishing it from the solid parent compound, vanillin. The alkylation of the phenolic hydroxyl group disrupts the intermolecular hydrogen bonding network, lowering the melting point.

1.1 Nomenclature & Identifiers

-

IUPAC Name: 4-(2-Methylpropoxy)-3-methoxybenzaldehyde[1]

-

Common Synonyms: Vanillin isobutyl ether; 4-Isobutoxy-m-anisaldehyde[1]

-

Molecular Formula: C₁₂H₁₆O₃[1]

1.2 Physical Constants Table

| Property | Value | Condition/Note |

| Appearance | Pale yellow liquid/oil | At 25°C |

| Boiling Point | 140–145 °C | @ 0.5 mmHg (Vacuum Distillation) |

| Boiling Point (est) | ~305 °C | @ 760 mmHg (Decomposition likely) |

| Density | 1.05 ± 0.05 g/cm³ | At 20°C |

| Refractive Index | Estimated | |

| Solubility | Soluble | DCM, Ethyl Acetate, Methanol, DMSO |

| Solubility (Water) | Insoluble | < 0.1 mg/mL |

| LogP | 2.54 | Predicted (Lipophilic) |

| Flash Point | > 110 °C | Closed Cup |

Part 2: Synthetic Applications & Mechanism[1][7]

The primary utility of 4-Isobutoxy-3-methoxybenzaldehyde lies in its dual functionality: the reactive aldehyde handle and the stable ether backbone.[1]

2.1 Synthesis Pathway

The industrial preparation typically involves the Williamson Ether Synthesis , alkylating Vanillin with isobutyl bromide (1-bromo-2-methylpropane) in the presence of a weak base.[1] This method ensures high regioselectivity for the phenolic oxygen.[1]

Protocol Insight: The use of Potassium Carbonate (

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The reaction proceeds via nucleophilic attack of the phenoxide ion on the primary alkyl halide.[1]

2.2 Key Transformations in Drug Design

-

Reductive Amination: Reaction with primary/secondary amines followed by reduction (using

) yields benzylamine derivatives.[1] This motif is common in dopamine agonists and 5-HT receptor ligands .[1] -

Knoevenagel Condensation: Reaction with malonic acid derivatives to form cinnamic acids, precursors to phenylpropanoids .[1]

-

Oxime/Nitrile Formation: Reaction with hydroxylamine yields the oxime, which can be dehydrated to 4-isobutoxy-3-methoxybenzonitrile.[1] This pathway is relevant for synthesizing impurities related to Febuxostat and other nitrile-containing APIs.[1]

Part 3: Chemical Reactivity & Stability Profile[1]

3.1 Stability

-

Oxidation Sensitivity: Like all benzaldehydes, the formyl group is susceptible to auto-oxidation to the corresponding benzoic acid (4-isobutoxy-3-methoxybenzoic acid) upon prolonged exposure to air.[1]

-

Mitigation: Store under nitrogen or argon atmosphere.[1]

-

-

Ether Stability: The isobutoxy ether linkage is chemically robust against basic hydrolysis but can be cleaved by strong Lewis acids (e.g.,

) or strong mineral acids (HI) to revert to the phenol.[1]

3.2 Electronic Effects

The isobutoxy group (+I, +M effect) and methoxy group (+M effect) are both electron-donating.[1] This makes the carbonyl carbon less electrophilic than in unsubstituted benzaldehyde, requiring slightly more vigorous conditions for nucleophilic additions (e.g., longer reaction times for Schiff base formation).

Part 4: Analytical Methodologies

To validate the identity and purity of 4-Isobutoxy-3-methoxybenzaldehyde, the following spectral characteristics are diagnostic.

4.1 Proton NMR (

H-NMR, 400 MHz,

)

- 9.83 ppm (s, 1H): Aldehyde proton (Diagnostic singlet).[1]

- 7.42 ppm (dd, 1H): Aromatic proton (H-6).[1]

- 7.39 ppm (d, 1H): Aromatic proton (H-2).[1]

- 6.96 ppm (d, 1H): Aromatic proton (H-5, ortho to isobutoxy).[1]

-

3.92 ppm (s, 3H): Methoxy group (

-

3.86 ppm (d, 2H): Isobutoxy methylene (

-

2.16 ppm (m, 1H): Methine proton (

-

1.05 ppm (d, 6H): Methyl groups (

4.2 HPLC Purity Method (Generic Protocol)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV @ 280 nm (Absorption max for benzaldehyde chromophore).[1]

-

Retention Time: Expect elution later than Vanillin due to increased lipophilicity.[1]

Part 5: Handling, Safety, & Storage

5.1 GHS Hazard Classification[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

5.2 Storage Protocol

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation.[1]

-

Container: Amber glass vials to protect from light-induced degradation.[1]

5.3 Emergency First Aid[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

-

Skin Contact: Wash with soap and water.[1] The compound is lipophilic and may penetrate skin; use nitrile gloves.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063822, 4-Butoxy-3-methoxybenzaldehyde. (Note: Isomer data used for comparative physicochemical properties).[1] Retrieved from .[1]

-

Sigma-Aldrich. Product Specification: 4-Isobutoxy-3-methoxybenzaldehyde (CAS 66488-79-7).[1][5][7] Retrieved from .[1]

-

Matrix Scientific. Safety Data Sheet: 4-Isobutoxy-3-methoxybenzaldehyde. Retrieved from .[1]

- ChemBridge Corp.Compound ID 4017936765 Data Sheet.

-

PrepChem. Synthesis of Vanillin Derivatives via Alkylation. (General protocol adaptation). Retrieved from .[1]

Sources

- 1. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 2. 1-Chloro-2-methylpropane | 513-36-0 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 66488-79-7 | MFCD01459888 | 4-ISOBUTOXY-3-METHOXYBENZALDEHYDE [aaronchem.com]

- 5. 4-isobutoxy-3-methoxybenzaldehyde | 66488-79-7 [sigmaaldrich.com]

- 6. 3-Ethoxy-4-hydroxybenzaldehyde (121-32-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. (4-formyl-2-methoxyphenoxy)acetic acid (1660-19-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Technical Guide: Solubility Profile and Handling of 4-Isobutoxy-3-methoxybenzaldehyde

This guide provides a comprehensive technical analysis of the solubility profile, physicochemical properties, and handling protocols for 4-Isobutoxy-3-methoxybenzaldehyde (CAS: 66488-79-7). It is designed for researchers and process chemists optimizing synthesis, extraction, and purification workflows.

Executive Summary

4-Isobutoxy-3-methoxybenzaldehyde (also known as Isovanillin isobutyl ether) is a lipophilic organic intermediate commonly used in the synthesis of pharmaceutical agents (e.g., xanthine oxidase inhibitors like Febuxostat derivatives). Unlike its parent compound Vanillin, which is a solid at room temperature, this isobutyl ether derivative typically presents as a viscous liquid or low-melting solid depending on purity and ambient conditions.

Its physicochemical behavior is dominated by the hydrophobic isobutyl chain, rendering it insoluble in water but highly miscible with a broad range of organic solvents. Successful handling requires strict exclusion of air to prevent auto-oxidation to the corresponding benzoic acid.

Physicochemical Profile

Understanding the fundamental physical properties is prerequisite to predicting solvent interactions.

| Property | Value | Notes |

| CAS Number | 66488-79-7 | Specific to the 4-isobutoxy isomer.[1][2][3] |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| Physical State | Liquid | Colorless to pale yellow oil at RT. |

| LogP (Predicted) | ~2.6 – 2.9 | Indicates moderate lipophilicity. |

| Boiling Point | ~297°C (760 mmHg) | Typically distilled under high vacuum. |

| Density | ~1.08 – 1.12 g/cm³ | Slightly denser than water. |

| H-Bond Donors | 0 | Lacks the phenolic OH of vanillin. |

| H-Bond Acceptors | 3 | Ether oxygens and aldehyde carbonyl. |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their ability to solvate 4-Isobutoxy-3-methoxybenzaldehyde. Since the compound is a liquid, "High Solubility" effectively denotes miscibility (forms a homogeneous phase), while "Insoluble" denotes phase separation.

Primary Solvent Classes[4][5]

| Solvent Class | Representative Solvents | Solubility Status | Technical Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Preferred for Extraction. The high density of DCM facilitates easy phase separation from water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent (Miscible) | Preferred for Reactions. High dielectric constants support nucleophilic substitution reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (Miscible) | Suitable for recrystallization of downstream derivatives, though the aldehyde itself is a liquid. |

| Ethers | THF, Diethyl Ether, MTBE | Good (Miscible) | Excellent for Grignard reactions or reductions; MTBE is a safer alternative to diethyl ether for extractions. |

| Non-Polar Aromatics | Toluene, Benzene | Good (Miscible) | Useful for azeotropic removal of water during Schiff base formation. |

| Alkanes | Hexanes, Heptane | Moderate | May require warming. Often used as an anti-solvent to precipitate impurities while keeping the aldehyde in solution (or vice versa at low temps). |

| Aqueous | Water, Brine | Insoluble (Immiscible) | Critical for Workup. The compound will form an oily layer (usually bottom layer in water, depending on density relative to brine). |

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the experimental objective.

Caption: Decision tree for selecting the appropriate solvent based on the specific chemical processing step.

Experimental Methodologies

Protocol A: Miscibility/Solubility Assessment

Since the compound is a liquid, standard "saturation" protocols for solids are replaced by a miscibility test.

Objective: Determine if the aldehyde is miscible with a target solvent for reaction optimization.

-

Preparation:

-

Dispense 100 µL of 4-Isobutoxy-3-methoxybenzaldehyde into a clear 2 mL glass vial.

-

Note the appearance (viscosity, clarity).

-

-

Solvent Addition:

-

Add 100 µL of the target solvent (1:1 v/v ratio).

-

Vortex for 30 seconds.

-

-

Observation:

-

Miscible: Solution is clear and homogeneous (single phase).

-

Immiscible: Distinct phase boundary or persistent turbidity (emulsion).

-

-

Dilution Test:

-

If miscible, add an additional 800 µL of solvent (1:10 ratio total).

-

Vortex and observe. Some lipophilic oils may oil out upon dilution in semi-polar solvents, though this is rare for this compound in organic solvents.

-

Protocol B: Purification via Liquid-Liquid Extraction

This is the primary method for isolating the compound from aqueous reaction mixtures.

Principle: Exploiting the LogP (~2.9) to partition the aldehyde into the organic phase while salts and polar impurities remain in the aqueous phase.

-

Quench: Pour the reaction mixture into Ice-Cold Water (ratio 1:3).

-

Extraction:

-

Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (1:1 volume relative to aqueous phase).

-

Note: DCM is denser than water (bottom layer); EtOAc is less dense (top layer).

-

-

Separation: Shake vigorously in a separatory funnel for 2 minutes. Allow layers to settle.

-

Wash:

-

Wash the organic layer with Brine (Saturated NaCl) to remove residual water.

-

Critical Step: Do not use acidic washes if the product contains acid-sensitive protecting groups, though the ether/aldehyde core is relatively stable to dilute acid.

-

-

Drying: Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

-

Concentration: Filter and evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C.

Diagram 2: Purification Workflow

Caption: Standard liquid-liquid extraction workflow for isolating lipophilic aldehydes.

Practical Applications & Handling

Stability and Storage[6][7]

-

Oxidation Sensitivity: Like all benzaldehydes, this compound is prone to autoxidation in air, forming 4-isobutoxy-3-methoxybenzoic acid.

-

Recommendation: Store under an inert atmosphere (Nitrogen or Argon).

-

Storage Temp: 2–8°C (Refrigerator) is recommended to slow oxidation rates.

-

-

Schiff Base Formation: Avoid storage in the presence of primary amines, as the aldehyde functionality will react rapidly to form imines.

Safety Considerations

-

GHS Classification: Typically classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

-

PPE: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhaling vapors, although volatility is low at room temperature.

References

-

Sigma-Aldrich. 4-Isobutoxy-3-methoxybenzaldehyde Product Sheet (CAS 66488-79-7). Retrieved from

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2063822, 4-Butoxy-3-methoxybenzaldehyde (Isomer/Analog Reference). Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: p-Anisaldehyde derivatives. (General handling for alkoxybenzaldehydes). Retrieved from

-

Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.[4] (Reference for solubility trends in alkoxybenzaldehydes). ResearchGate.

Sources

- 1. 2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE (60632-40-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 4-Isobutoxy-3-methoxybenzaldehyde | CAS 66488-79-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4-isobutoxy-3-methoxybenzaldehyde | 66488-79-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

4-Isobutoxy-3-methoxybenzaldehyde: A Strategic Precursor in Organic Synthesis

[1][2]

Executive Summary

4-Isobutoxy-3-methoxybenzaldehyde is a lipophilic derivative of vanillin characterized by the presence of a bulky isobutoxy group at the para-position.[1] This structural modification significantly alters the compound's solubility profile and metabolic stability compared to its parent compound, making it a critical "building block" in Medicinal Chemistry.[1] It serves as a primary precursor for the synthesis of 4-isobutoxy-3-methoxybenzonitrile and various stilbene-based derivatives used in Structure-Activity Relationship (SAR) studies for anti-inflammatory and neuroactive agents.[1]

Chemical Profile & Stability[2]

| Property | Specification |

| IUPAC Name | 3-Methoxy-4-(2-methylpropoxy)benzaldehyde |

| CAS Number | 66488-79-7 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Physical State | Pale yellow to colorless liquid / Low-melting solid |

| Boiling Point | ~305°C (Predicted) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Stability | Air-sensitive (prone to oxidation to benzoic acid); Store under inert gas |

Structural Significance

The 4-isobutoxy motif provides a steric bulk that can occupy hydrophobic pockets in target proteins (e.g., PDE4 active sites), often enhancing potency over the methoxy or ethoxy analogs. The 3-methoxy group (ortho to the alkoxy chain) mimics the catechol ether pattern found in numerous natural products and pharmaceuticals.[1]

Synthesis of the Precursor

The most robust route to 4-Isobutoxy-3-methoxybenzaldehyde is the Williamson Ether Synthesis utilizing Vanillin and Isobutyl Bromide.[1] This protocol avoids the regioselectivity issues associated with alkylating dihydroxybenzenes.[1]

Optimized Protocol: O-Alkylation of Vanillin

Reagents:

-

Vanillin (1.0 eq)[1]

-

Isobutyl Bromide (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq, Catalyst)[1]

-

Solvent: N,N-Dimethylformamide (DMF) or Acetone[1]

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with Vanillin (15.2 g, 100 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) and catalytic KI (1.66 g, 10 mmol). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenol.

-

Alkylation: Add Isobutyl Bromide (13 mL, 120 mmol) dropwise via an addition funnel to control the exotherm.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until Vanillin is fully consumed.

-

Workup: Cool the mixture to room temperature and pour onto crushed ice (300 g) with vigorous stirring. The product may precipitate as a solid or oil.[1][2]

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1N NaOH (to remove unreacted Vanillin), water, and brine.[1]

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via vacuum distillation or recrystallization from hexanes (if solid).[1]

Causality & Logic:

-

KI Catalyst: Isobutyl bromide is a hindered primary halide.[1] Iodide exchange generates the more reactive isobutyl iodide in situ, significantly accelerating the rate-limiting S_N2 step.[1]

-

NaOH Wash: Essential for removing unreacted phenolic starting material, ensuring the aldehyde product is free of hydrogen-bond donors that could interfere with downstream organometallic steps.[1]

Synthetic Utility & Downstream Applications

This precursor is a "divergent node" in synthesis.[1] The aldehyde functionality allows for immediate access to nitriles, amines, and cinnamic acid derivatives.[1]

A. Conversion to 4-Isobutoxy-3-methoxybenzonitrile

This nitrile is a key intermediate for amidoximes and tetrazoles (bioisosteres of carboxylic acids).[1]

-

Reagents: Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Sodium Formate, Formic Acid.[1]

-

Mechanism: Formation of the oxime followed by in situ dehydration.[1]

B. Reductive Amination (Secondary Amines)

Used to synthesize benzylamine-type ligands for GPCRs.[1]

-

Reagents: Primary Amine (R-NH₂), Sodium Triacetoxyborohydride (STAB), DCE.[1]

-

Protocol: The aldehyde is condensed with the amine to form an imine, which is selectively reduced by STAB without reducing the nitro or nitrile groups potentially present on the coupling partner.

C. Knoevenagel Condensation

Reaction with Malonic Acid derivatives to form cinnamic acids, common in the synthesis of Stilbenoids and Resveratrol analogs .[1]

Reaction Network Diagram

The following diagram illustrates the central role of 4-Isobutoxy-3-methoxybenzaldehyde in generating diverse chemical scaffolds.

Caption: Divergent synthesis pathways originating from the 4-Isobutoxy-3-methoxybenzaldehyde scaffold.[1]

Experimental Validation: Nitrile Synthesis Protocol

Objective: Synthesis of 4-Isobutoxy-3-methoxybenzonitrile (High-value intermediate).

-

Reflux: Dissolve 4-Isobutoxy-3-methoxybenzaldehyde (10 mmol) in Formic Acid (20 mL).

-

Additions: Add Hydroxylamine Hydrochloride (11 mmol) and Sodium Formate (15 mmol).

-

Reaction: Reflux for 2 hours. The formic acid acts as both solvent and dehydrating agent for the intermediate oxime.[1]

-

Quench: Pour into ice water. The nitrile usually precipitates as a white solid.[1]

-

Validation:

Safety & Handling (GHS Standards)

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][3][4]

-

Handling: Manipulate in a fume hood. Avoid contact with strong oxidizing agents.[1]

-

Storage: Store under Nitrogen at 2–8°C. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.[1]

References

-

Sigma-Aldrich. 4-Isobutoxy-3-methoxybenzaldehyde Product Sheet. Link[1]

-

PubChem. Compound Summary for CID 66488-79-7. National Library of Medicine.[1] Link

-

ChemicalBook. Synthesis and Properties of 4-Isobutoxy-3-methoxybenzaldehyde. Link

-

BenchChem. Applications of 4-Isobutoxy-3-methoxybenzaldehyde in Nitrile Synthesis. Link(Note: Generalized link to database entry)

Sources

- 1. 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 3-Butoxy-4-methoxybenzaldehyde | C12H16O3 | CID 592471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of 4-Isobutoxy-3-methoxybenzaldehyde

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Isobutoxy-3-methoxybenzaldehyde (CAS: 51301-87-2) from Vanillin.[1] Utilizing a potassium carbonate-mediated Williamson ether synthesis in dimethylformamide (DMF), this method addresses common challenges such as incomplete conversion and

Strategic Analysis & Reaction Mechanism

The Chemical Challenge

The target transformation is the alkylation of the phenolic hydroxyl group of Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1] While standard

-

Steric Hindrance: The isobutyl group possesses

-branching, which retards the nucleophilic attack compared to n-butyl or ethyl analogs.[1] -

Electronic Deactivation: The phenoxide anion is stabilized by the aldehyde (electron-withdrawing) at the para-position, reducing its nucleophilicity.[1]

The Solution: Catalytic Acceleration

To overcome these kinetic barriers, we employ a KI-catalyzed Williamson Ether Synthesis .[1]

-

Role of Base (

): Deprotonates the phenol to generate the phenoxide nucleophile.[1] Unlike strong bases (NaH), carbonate prevents side reactions like Cannizzaro disproportionation of the aldehyde.[1] -

Role of Solvent (DMF): A polar aprotic solvent is essential to solvate the cation (

), leaving the phenoxide "naked" and highly reactive. -

Role of Catalyst (KI): Isobutyl bromide reacts slowly.[1] Iodide (

) acts as a nucleophilic catalyst, converting isobutyl bromide to the highly reactive isobutyl iodide in situ (Finkelstein reaction), which is then rapidly attacked by the phenoxide.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Quantity (Example) | Role |

| Vanillin | 152.15 | 1.0 | Solid | 15.2 g (100 mmol) | Substrate |

| Isobutyl Bromide | 137.02 | 1.5 | 1.26 | 20.5 g (16.3 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | Solid | 27.6 g | Base |

| Potassium Iodide | 166.00 | 0.1 | Solid | 1.66 g | Catalyst |

| DMF (Anhydrous) | 73.09 | N/A | 0.944 | 100 mL | Solvent |

Equipment

-

250 mL Round-bottom flask (RBF) with 24/40 joint.[1]

-

Magnetic stir bar (egg-shaped, Teflon coated).[1]

-

Reflux condenser with inert gas inlet (

or Ar).[1] -

Oil bath with temperature controller.[1]

-

Separatory funnel (500 mL).[1]

-

Rotary evaporator.[1]

Experimental Protocol

Phase 1: Reaction Setup

-

Drying: Flame-dry the 250 mL RBF and cool under a stream of nitrogen.

-

Charging: Add Vanillin (15.2 g, 100 mmol), Potassium Carbonate (27.6 g, 200 mmol), and Potassium Iodide (1.66 g, 10 mmol) to the flask.

-

Solvation: Add DMF (100 mL) via syringe. Stir at room temperature for 15 minutes. The mixture will appear as a suspension.[1] Note: The solution may turn yellow due to phenoxide formation.

-

Alkylation Initiation: Add Isobutyl Bromide (20.5 g, 150 mmol) in a single portion.

Phase 2: Thermal Reaction[1]

-

Heating: Equip the flask with a reflux condenser. Immerse in an oil bath pre-heated to 80°C .

-

Critical: Do not exceed 100°C to prevent decomposition of the aldehyde or excessive solvent degradation.[1]

-

-

Monitoring: Stir vigorously at 80°C for 6–8 hours .

Phase 3: Workup & Isolation[1]

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture into Ice-Water (400 mL) in a beaker. Stir for 10 minutes to dissolve inorganic salts (

). -

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

mL).[1]-

Why: EtOAc efficiently pulls the organic product from the aqueous DMF phase.[1]

-

-

Washing: Wash the combined organic layers with:

-

Drying: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure (Rotovap) to yield a crude yellow oil or solid.[1]

Phase 4: Purification[1]

-

Crystallization: The crude product often solidifies upon standing.[1] Recrystallize from minimal hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate .[1]

-

Dissolve in hot ethanol, add water until turbid, cool slowly to 4°C.

-

-

Yield: Expected yield is 85–92% (approx. 18–19 g).

-

Appearance: White to pale yellow crystalline solid.[1]

Quality Control & Characterization

| Technique | Expected Signal / Result |

| Appearance | White crystalline solid or colorless oil (if supercooled).[1] |

| 1H NMR (CDCl3) | |

| Melting Point | 52–55 °C (Lit.[1] value) |

| Purity (HPLC) | >98% (Area %) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Reagents or Low Temp | Ensure |

| Emulsion during Workup | DMF presence | Wash organic layer thoroughly with water ( |

| Product is Oily/Colored | Residual DMF or Iodine | Wash with 10% Sodium Thiosulfate (removes |

| Starting Material Remains | Stoichiometry off | The 1M NaOH wash in Step 3 is critical to strip unreacted Vanillin.[1] |

Safety & Hazards (MSDS Summary)

-

Isobutyl Bromide: Flammable liquid.[1] Irritating to eyes and skin.[1][2] Use in a fume hood.[1]

-

DMF: Potent liver toxin and teratogen.[1] Readily absorbed through skin.[1] Wear butyl rubber gloves.[1]

-

Potassium Carbonate: Irritant dust.[1] Wear a mask during weighing.[1]

Visualization

Reaction Scheme

Figure 1: Chemical transformation of Vanillin to 4-Isobutoxy-3-methoxybenzaldehyde via KI-catalyzed alkylation.[1]

Experimental Workflow

Figure 2: Step-by-step experimental workflow from reagent mixing to purified product.

References

-

Preparation of Vanillin Ethers. PrepChem. Detailed protocols for alkylation of phenolic aldehydes.

-

Williamson Ether Synthesis. Organic Chemistry Portal. Mechanism and conditions for phenol alkylation.

-

Synthesis of PDE4 Inhibitor Intermediates. Google Patents. Contextual usage of alkoxy-benzaldehydes in drug synthesis (e.g., Apremilast analogs).[1]

-

PubChem Compound Summary: 4-Isobutoxy-3-methoxybenzaldehyde. National Library of Medicine.[1] Physical properties and safety data. [1]

Sources

Optimized Synthesis and Characterization of Schiff Bases Derived from 4-Isobutoxy-3-methoxybenzaldehyde

Executive Summary

This guide details the protocol for synthesizing Schiff bases (imines) using 4-Isobutoxy-3-methoxybenzaldehyde (CAS 7263-65-2) as the carbonyl precursor. Unlike its parent compound vanillin, this derivative possesses an isobutoxy ether moiety at the para position.[1] This structural modification eliminates the acidic phenolic proton, preventing side reactions during metallation and significantly enhancing the lipophilicity of the resulting pharmacophore. These protocols are optimized for high yield, purity, and reproducibility in drug discovery and ligand synthesis workflows.[1]

Chemical Profile & Reactivity Logic

Structural Analysis[1]

-

Electrophilic Center: The aldehyde carbonyl (C=O) at position 1.[1]

-

Electronic Effects: The methoxy (C3) and isobutoxy (C4) groups are strong Electron Donating Groups (EDGs).[1] Through resonance, they increase electron density on the benzene ring, which slightly deactivates the carbonyl carbon toward nucleophilic attack compared to nitro-benzaldehydes.

-

Implication: Passive condensation at room temperature is often insufficient. Acid catalysis and thermal energy (reflux) are required to drive the equilibrium.

-

-

Steric Factors: The isobutoxy chain is flexible and bulky.

-

Implication: While it improves solubility in organic solvents (CHCl₃, DCM), it may retard crystallization, leading to "oiling out."[1] Specific workup modifications (trituration) are included to address this.

-

Reaction Mechanism

The synthesis follows a nucleophilic addition-elimination pathway. The unshared electron pair of the primary amine attacks the carbonyl carbon, forming an unstable carbinolamine intermediate, which dehydrates to form the imine (Schiff base).[2]

Figure 1: Acid-catalyzed mechanism for Schiff base formation.

Experimental Protocols

Protocol A: Standard Acid-Catalyzed Condensation (The "Gold Standard")

Best for: Bulk synthesis, high purity requirements, and crystallizable products.

Materials:

-

4-Isobutoxy-3-methoxybenzaldehyde (1.0 equiv)

-

Primary Aromatic/Aliphatic Amine (1.0 - 1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 4-Isobutoxy-3-methoxybenzaldehyde in 20 mL of absolute ethanol.

-

Amine Addition: Add 5.0 mmol of the primary amine. If the amine is a solid, dissolve it in minimal ethanol before addition.[1]

-

Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (pH 5-6) to activate the carbonyl without protonating the amine entirely.

-

Reflux: Attach a condenser and reflux the mixture at 78°C (for EtOH) for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot (Rf ~0.6) should disappear.

-

-

Workup:

-

Scenario A (Precipitation): Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Filter the precipitate and wash with cold ethanol.

-

Scenario B (Oiling Out): If an oil forms (common due to the isobutoxy chain), evaporate the solvent to 50% volume. Add cold n-hexane dropwise until turbidity appears, then scratch the flask walls to induce nucleation.

-

-

Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture (9:1) if the product is sparingly soluble.[1]

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, solvent minimization.

Materials:

-

Same stoichiometry as Protocol A.

-

Solvent: Minimal Ethanol (wet paste) or Solvent-Free (neat).

Procedure:

-

Mix the aldehyde and amine (1:1 molar ratio) in a mortar and grind until a homogeneous paste is formed.

-

Transfer to a microwave-safe reaction vessel.

-

Add 1 drop of acetic acid or a solid acid catalyst (e.g., K-10 Montmorillonite clay).

-

Irradiate at 300W for 2–5 minutes (in 30-second intervals to prevent overheating).

-

Cool and wash the solid residue with cold ethanol to remove unreacted starting materials.[1]

-

Recrystallize as described in Protocol A.

Characterization & Validation

To ensure the integrity of the Schiff base, the following spectroscopic markers must be verified.

Spectroscopic Markers

| Technique | Parameter | Expected Value | Interpretation |

| FT-IR | C=N Stretch | 1600 – 1640 cm⁻¹ | CONFIRMED: Formation of imine bond. |

| FT-IR | C=O Stretch | ~1680 cm⁻¹ | ABSENT: Disappearance indicates complete consumption of aldehyde.[1] |

| ¹H NMR | Azomethine (-CH=N-) | 8.3 – 8.9 ppm (s, 1H) | DIAGNOSTIC: Distinct singlet downfield. |

| ¹H NMR | Isobutoxy (-OCH₂-) | ~3.8 – 4.0 ppm (d/t) | Confirms integrity of the ether chain. |

| ¹H NMR | Methoxy (-OCH₃) | ~3.8 ppm (s, 3H) | Confirms integrity of the ether ring. |

Workflow Visualization

Figure 2: Experimental workflow for synthesis and validation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oily Product | Isobutoxy chain prevents packing; Solvent trapped. | Triturate with cold Hexane or Diethyl Ether. Use a rotary evaporator to remove solvent completely, then freeze. |

| Low Yield | Reversible hydrolysis (Water presence).[1] | Use anhydrous solvents. Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap for azeotropic water removal (if using Toluene).[1] |

| Aldehyde Peak Remains | Incomplete reaction; Steric hindrance.[1] | Increase catalyst concentration. Switch solvent to higher boiling point (e.g., Toluene) and reflux longer. |

| Double Melting Point | Mixture of E and Z isomers. | Recrystallize slowly. Schiff bases generally favor the E (trans) configuration, but rapid cooling can trap the Z form. |

Applications in Drug Development

Schiff bases derived from 4-Isobutoxy-3-methoxybenzaldehyde are not merely intermediates; they are pharmacophores in their own right.

-

Antimicrobial Agents: The azomethine linkage (-N=CH-) is critical for bioactivity. Derivatives of vanillin ethers have shown potency against S. aureus and E. coli by interfering with bacterial cell wall synthesis [1].[1]

-

Metal Complexation: The nitrogen in the imine bond acts as a ligand.[1][3] When paired with ortho-substituted amines (like 2-aminophenol), these compounds form stable tridentate ligands for Zn(II) and Cu(II) complexes, often used as mimetics for metalloenzymes [2].

-

Lipophilicity Tuning: The 4-isobutoxy group significantly increases logP compared to methoxy or hydroxy analogs, enhancing membrane permeability in biological assays.

References

-

Synthesis and Biological Evaluation of Vanillin-Derived Schiff Bases

- Source: ResearchGate / Journal of Medicinal and Chemical Sciences

- Context: Protocols for acid-catalyzed condensation of alkoxybenzaldehydes and antimicrobial screening.

-

NMR Characterization of Schiff Bases

- Source: RSC Advances / Der Pharma Chemica

- Context: Diagnostic shifts for azomethine protons (8.3-8.9 ppm) and carbon signals.

-

Green Synthesis Protocols

- Source: Organic Syntheses / NIH

- Context: Methodologies for solvent-free and microwave-assisted condens

-

General Schiff Base Chemistry

- Source: Engineering Journal IJOER

- Context: Review of Vanillin Schiff Base ligands and their stability profiles.

Sources

Strategic Application Note: 4-Isobutoxy-3-methoxybenzaldehyde as a Lipophilic Scaffold in Drug Design

Topic: Applications of 4-Isobutoxy-3-methoxybenzaldehyde in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide

Executive Summary

4-Isobutoxy-3-methoxybenzaldehyde (CAS: 66488-79-7) serves as a critical "SAR (Structure-Activity Relationship) Probe" in medicinal chemistry. Structurally derived from vanillin, this compound replaces the 4-hydroxy group with a bulky, lipophilic isobutyl ether.

This modification is strategic in drug discovery for three reasons:

-

Lipophilicity Modulation: It significantly increases the cLogP compared to vanillin or veratraldehyde, enhancing membrane permeability.

-

Metabolic Stability: The isobutyl ether blocks the rapid Phase II conjugation (glucuronidation/sulfation) that typically clears phenolic compounds, extending half-life.

-

Hydrophobic Pocket Targeting: The branched isobutyl group is frequently used to probe hydrophobic pockets in enzymes such as Phosphodiesterases (PDE4) and Kinases (e.g., EGFR), acting as a bioisostere for cyclopropylmethoxy or difluoromethoxy groups found in approved drugs like Roflumilast.

This guide provides a validated workflow for synthesizing this scaffold and utilizing it to generate diverse bioactive libraries.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 4-(2-methylpropoxy)-3-methoxybenzaldehyde |

| CAS Number | 66488-79-7 |

| Molecular Formula | C₁₂H₁₆O₁₃ |

| Molecular Weight | 208.25 g/mol |

| Physical State | Pale yellow to colorless liquid/low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Key Functional Groups | Aldehyde (C-1), Methoxy (C-3), Isobutoxy (C-4) |